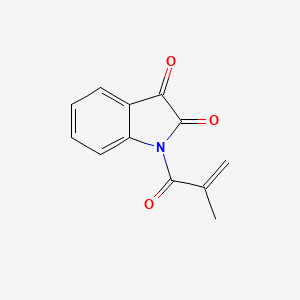
Acetamide, N-hydroxy-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-hydroxy-N-(1-methylethyl)- is an organic compound with the molecular formula C5H11NO2 It is a member of the acetamide class and contains a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-hydroxy-N-(1-methylethyl)- typically involves the reaction of isopropylamine with acetic anhydride, followed by the introduction of a hydroxylamine group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of Acetamide, N-hydroxy-N-(1-methylethyl)- may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-hydroxy-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Acetamide, N-hydroxy-N-(1-methylethyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including its role in drug development and as a precursor for pharmaceuticals.
Industry: It finds applications in the production of pesticides, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-hydroxy-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxylamine group plays a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N,N-bis(1-methylethyl)-: This compound has a similar structure but with two isopropyl groups instead of one.
Acetamide, N-hydroxy-N-methyl-: It contains a methyl group instead of an isopropyl group.
Acetamide: The simplest form of the compound without any additional functional groups.
Uniqueness
Acetamide, N-hydroxy-N-(1-methylethyl)- is unique due to the presence of the hydroxylamine group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such reactivity is desired, setting it apart from other similar compounds.
Properties
CAS No. |
61077-22-3 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N-hydroxy-N-propan-2-ylacetamide |
InChI |
InChI=1S/C5H11NO2/c1-4(2)6(8)5(3)7/h4,8H,1-3H3 |
InChI Key |
ILQHSUSWZJSHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


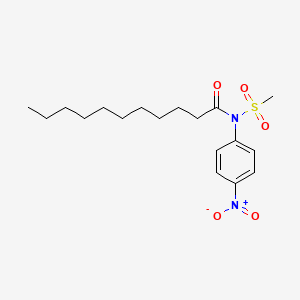
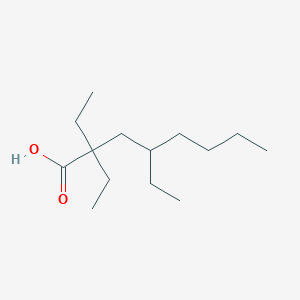
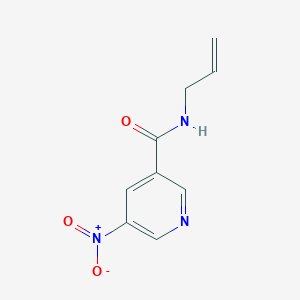
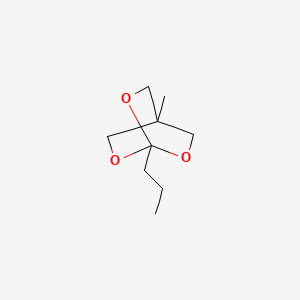
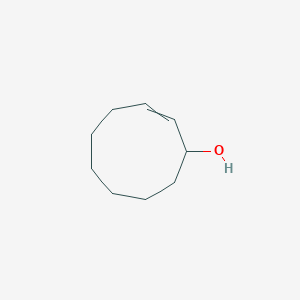
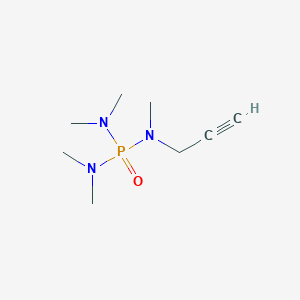
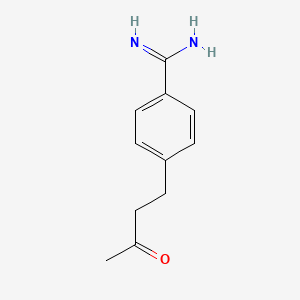
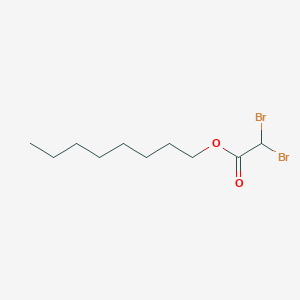
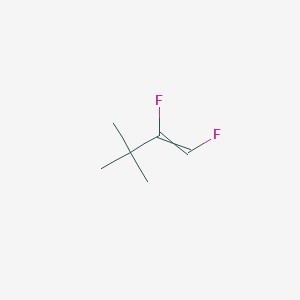



![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
